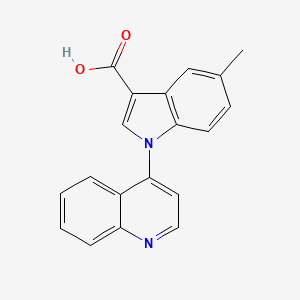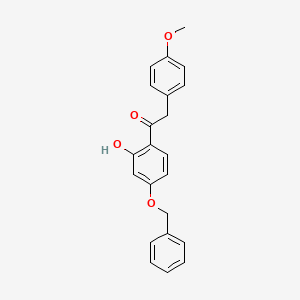
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate
概要
説明
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate is an organic compound with a unique structure that includes a furan ring substituted with a methoxycarbonyl group and an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate typically involves the reaction of 5-methoxycarbonyl-2-furyl derivatives with acrylate compounds under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. Catalytic pathways, such as the cross-ketonization of methyl 2-furoate with carboxylic acids, have been explored for the efficient production of furan derivatives .
化学反応の分析
Types of Reactions
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include furanones, saturated esters, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
作用機序
The mechanism of action of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π stacking interactions, while the methoxycarbonyl and acrylate groups can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 5-(methoxymethyl)furan-2-carboxylate: Similar structure but lacks the acrylate moiety.
Methyl 2-furoate: Contains a furan ring with a methoxycarbonyl group but lacks the acrylate moiety.
Uniqueness
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate is unique due to the presence of both the furan ring and the acrylate moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
methyl 5-(3-methoxy-3-oxoprop-1-enyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)6-4-7-3-5-8(15-7)10(12)14-2/h3-6H,1-2H3 |
InChIキー |
YHEHEVFHOZQFHC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(Chloromethyl)benzo[d][1,2,3]thiadiazole](/img/structure/B8580202.png)










![2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B8580294.png)


